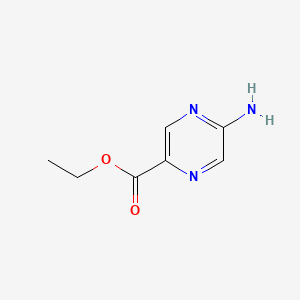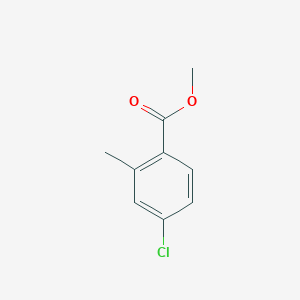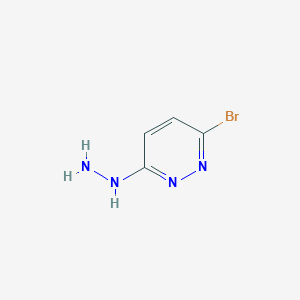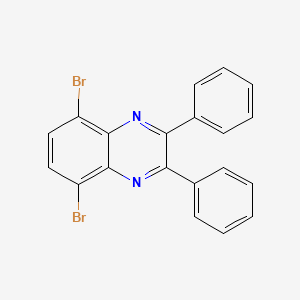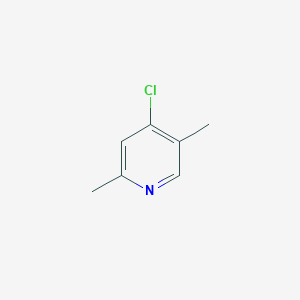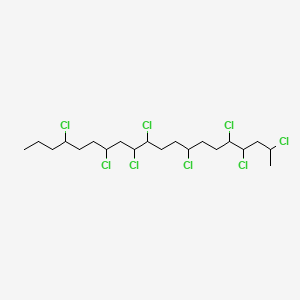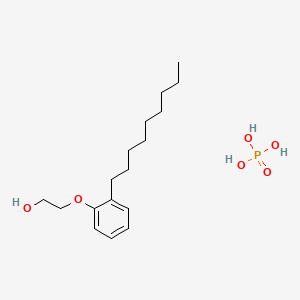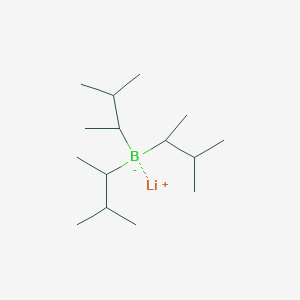
Lithium trisiamylborohydride
Overview
Description
Lithium trisiamylborohydride is a reducing agent that can be prepared from tripentyl boron as a starting material . It has the molecular formula C15H34BLi and a molar mass of 232.18 .
Molecular Structure Analysis
The molecular structure of Lithium trisiamylborohydride is represented by the linear formula: LiB [CH (CH3)CH (CH3)2]3H .
Chemical Reactions Analysis
Lithium trisiamylborohydride is known to be a reactant for nucleophilic addition reactions and conjugate reduction-initiated cyclization reactions .
Physical And Chemical Properties Analysis
Lithium trisiamylborohydride has a density of 0.903 g/mL at 25 °C . It is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster .
Scientific Research Applications
Nucleophilic Addition Reactions
Lithium trisiamylborohydride can act as a reactant in nucleophilic addition reactions . In these reactions, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a new chemical bond.
Conjugate Reduction-Initiated Cyclization Reactions
This compound can also be used in conjugate reduction-initiated cyclization reactions . These are reactions where a conjugated system is reduced (i.e., electrons are added), initiating a cyclization process that results in the formation of a cyclic compound.
Reducing Agent in Organic Synthesis
Lithium trisiamylborohydride is often used as a reducing agent in organic synthesis . A reducing agent is a substance that donates electrons to another substance in a redox chemical reaction.
Synthesis of Complex Molecules
Due to its strong reducing properties, Lithium trisiamylborohydride can be used in the synthesis of complex molecules in pharmaceutical and materials science research .
Synthesis of Polymers
In the field of polymer chemistry, Lithium trisiamylborohydride could potentially be used in the synthesis of polymers, particularly in the creation of novel polymer architectures .
Development of New Materials
The compound’s unique properties could potentially be harnessed in the development of new materials with novel properties .
Mechanism of Action
Target of Action
Lithium trisiamylborohydride is a powerful reducing agent used in organometallic and organic chemistry . It primarily targets a wide range of functional groups, including sterically hindered carbonyls .
Mode of Action
The mode of action of lithium trisiamylborohydride involves its interaction with these functional groups. Similarly, lactones reduce to diols . α,β-Enones undergo 1,4-addition to give lithium enolates . Disulfides reduce to thiols (via thiolates) .
Biochemical Pathways
The biochemical pathways affected by lithium trisiamylborohydride are primarily reduction reactions. These reactions lead to various downstream effects, such as the conversion of acid anhydrides to alcohols and carboxylic acids, and the reduction of disulfides to thiols .
Pharmacokinetics
It is known that lithium trisiamylborohydride is a liquid that is typically marketed and used as a tetrahydrofuran (thf) solution . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its formulation and administration method.
Result of Action
The result of lithium trisiamylborohydride’s action is the reduction of various functional groups. This can lead to significant changes in the molecular and cellular structures of the compounds it interacts with .
Action Environment
The action of lithium trisiamylborohydride can be influenced by environmental factors. For instance, it is known to be reactive with water , suggesting that its action, efficacy, and stability may be affected by the presence of water in its environment. Additionally, it is typically used as a solution in THF , indicating that the solvent may also play a role in its action.
Safety and Hazards
properties
InChI |
InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNICVEIPIESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407906 | |
| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trisiamylborohydride | |
CAS RN |
60217-34-7 | |
| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60217-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



